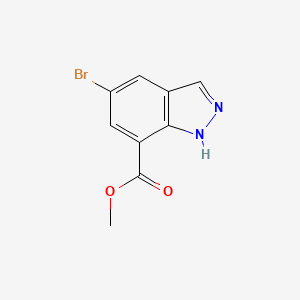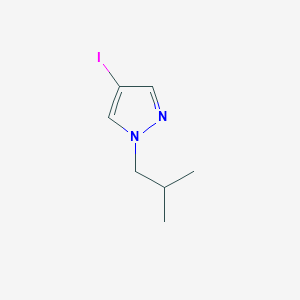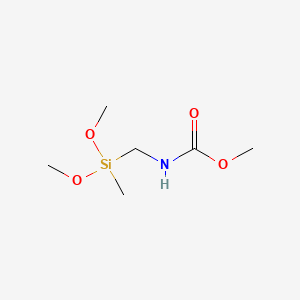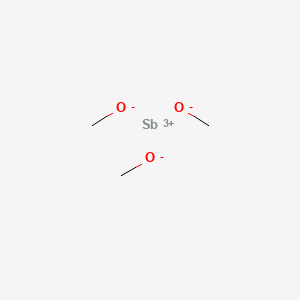
(2-氯-4-甲氧基苯基)甲胺
描述
(2-Chloro-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position
科学研究应用
Chemistry: (2-Chloro-4-methoxyphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of methanamine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, (2-Chloro-4-methoxyphenyl)methanamine can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, such as dna or specific enzymes .
Mode of Action
It’s worth noting that similar compounds can react with nucleophiles . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
Related compounds have been shown to participate in various reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as binding to dna, crosslinking two strands, and preventing cell duplication .
生化分析
Biochemical Properties
(2-Chloro-4-methoxyphenyl)methanamine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between (2-Chloro-4-methoxyphenyl)methanamine and MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of monoamines in the system . Additionally, (2-Chloro-4-methoxyphenyl)methanamine may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of (2-Chloro-4-methoxyphenyl)methanamine on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Chloro-4-methoxyphenyl)methanamine has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . It can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, (2-Chloro-4-methoxyphenyl)methanamine exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects. Additionally, (2-Chloro-4-methoxyphenyl)methanamine may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-methoxyphenyl)methanamine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that (2-Chloro-4-methoxyphenyl)methanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to (2-Chloro-4-methoxyphenyl)methanamine can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of (2-Chloro-4-methoxyphenyl)methanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes.
Metabolic Pathways
(2-Chloro-4-methoxyphenyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of (2-Chloro-4-methoxyphenyl)methanamine on cellular function and physiological processes.
Transport and Distribution
The transport and distribution of (2-Chloro-4-methoxyphenyl)methanamine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell . The localization and accumulation of (2-Chloro-4-methoxyphenyl)methanamine in specific cellular compartments can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of (2-Chloro-4-methoxyphenyl)methanamine is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the activity and function of (2-Chloro-4-methoxyphenyl)methanamine, influencing its interactions with biomolecules and its overall effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methoxyphenyl)methanamine typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of (2-Chloro-4-methoxyphenyl)methanamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: (2-Chloro-4-methoxyphenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
相似化合物的比较
(2-Chloro-4-methylphenyl)methanamine: Similar structure with a methyl group instead of a methoxy group.
(4-Methoxyphenyl)methanamine: Lacks the chlorine substituent.
(2-Chloro-4-methoxybenzylamine): Similar structure but with a benzylamine group instead of a methanamine group.
Uniqueness: (2-Chloro-4-methoxyphenyl)methanamine is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(2-chloro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYGSUUWLLILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625851 | |
| Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247569-72-8 | |
| Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


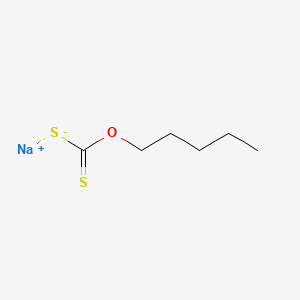
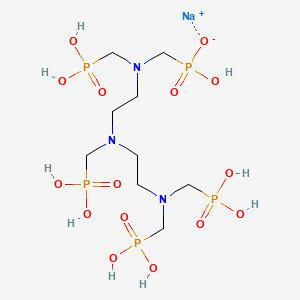
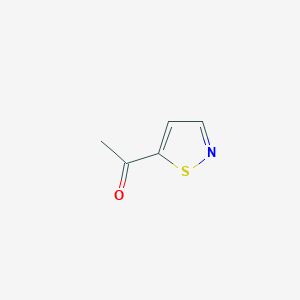
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)
